molecular formula C16H18N6O3 B2480149 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034534-05-7

6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Cat. No. B2480149
CAS RN: 2034534-05-7
M. Wt: 342.359
InChI Key: DAVHMFVVBFHDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of nicotinamide derivatives, including those related to the complex structure of 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, involves multi-step chemical reactions. For instance, novel nicotinamide derivatives have been synthesized from 2-chloro-3-cyanopyridine and 4-bromopyrazole or 3,5-dimethylpyrazole, utilizing an "acyl transposing" design strategy (Shang, Liu, Wang, & Li, 2019).

Molecular Structure Analysis The molecular structure of nicotinamide derivatives is characterized by X-ray diffraction analysis. This technique provides detailed insights into the arrangement of atoms within the molecule and their spatial configuration, critical for understanding the compound's chemical behavior and interaction with biological molecules. For example, the crystal structure of a zinc complex with nicotinamide ligands reveals a distorted trigonal-bipyramidal geometry, highlighting the importance of metal coordination in the structural characteristics of nicotinamide-based compounds (Hökelek, Saka, Tercan, Tenlik, & Necefoğlu, 2010).

Chemical Reactions and Properties Nicotinamide derivatives engage in various chemical reactions, including N-methylation and complex formation with metals. These reactions are pivotal for modifying the compound's chemical properties, such as solubility and reactivity. Nicotinamide N-methyltransferase, for example, catalyzes the N-methylation of nicotinamide, influencing its biological activity and metabolism within the body (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Scientific Research Applications

Molecular Interactions and Structural Analysis

Research on nicotinamide derivatives, including 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, underscores their interaction with biological molecules and potential applications in drug design. Studies on cocrystals of nicotinamide with dihydroxybenzoic acids have illuminated basic recognition patterns and energetic features of crystal lattices, highlighting the structural basis for the interaction of nicotinamide derivatives with biological targets (Jarzembska et al., 2017).

Enzymatic Activity and Metabolism

Research exploring the enzymatic activities related to nicotinamide, such as Nicotinamide N-methyltransferase (NNMT), reveals the critical role of these enzymes in metabolizing nicotinamide and structurally related compounds. This enzymatic activity is significant for understanding the metabolism of nicotinamide derivatives within various organisms, offering insights into their therapeutic potential and pharmacokinetics (Rini et al., 1990).

Pharmacological Applications

Several studies have explored the therapeutic potential of nicotinamide derivatives, such as their role in gastroprotection and anti-inflammatory actions. For instance, research on 1-Methylnicotinamide, a major derivative of nicotinamide, has demonstrated its efficacy in protecting against acute gastric lesions induced by stress, suggesting potential applications for nicotinamide derivatives in treating gastrointestinal disorders (Brzozowski et al., 2008).

Antimicrobial and Antihyperglycemic Properties

The synthesis of compounds containing nicotinamide and related structures has been pursued for their promising antimicrobial and antihyperglycemic properties. Studies on coumarin derivatives containing nicotinamide have shown significant activity against microbial infections and in managing blood glucose levels, indicating the broad pharmacological applications of nicotinamide derivatives (Kenchappa et al., 2017).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-10(2)24-13-5-4-11(6-17-13)16(23)18-8-14-20-15(21-25-14)12-7-19-22(3)9-12/h4-7,9-10H,8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVHMFVVBFHDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.